Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate

KDR kinase inhibition Regioisomeric SAR 3,6-Disubstituted pyrazolo[1,5-a]pyrimidines

Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS 1027511-45-0, C₁₅H₁₂ClN₃O₂, MW 301.73) is a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine (PP) building block bearing a 4-chlorophenyl group at the 6-position and an ethyl carboxylate ester at the 3-position. The PP scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with derivatives demonstrating potent inhibitory activity against KDR (VEGFR-2), B-Raf, CDK2, EGFR, Pim-1, and CHK1 among other oncology-relevant kinases.

Molecular Formula C15H12ClN3O2
Molecular Weight 301.73 g/mol
CAS No. 1027511-45-0
Cat. No. B13095366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate
CAS1027511-45-0
Molecular FormulaC15H12ClN3O2
Molecular Weight301.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H12ClN3O2/c1-2-21-15(20)13-8-18-19-9-11(7-17-14(13)19)10-3-5-12(16)6-4-10/h3-9H,2H2,1H3
InChIKeyIXHHCUSFAKWELC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS 1027511-45-0): Procurement-Grade Scaffold for Kinase-Focused Medicinal Chemistry


Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS 1027511-45-0, C₁₅H₁₂ClN₃O₂, MW 301.73) is a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine (PP) building block bearing a 4-chlorophenyl group at the 6-position and an ethyl carboxylate ester at the 3-position . The PP scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with derivatives demonstrating potent inhibitory activity against KDR (VEGFR-2), B-Raf, CDK2, EGFR, Pim-1, and CHK1 among other oncology-relevant kinases [1]. This specific substitution pattern—6-aryl with a para-chloro electron-withdrawing group and a 3-carboxylate ester—provides a defined synthetic handle for amide/acid derivatization while modulating lipophilicity (XlogP = 2.8) and hydrogen-bonding capacity (0 HBD, 5 HBA) .

Why Regioisomeric or Des-Chloro Analogs Cannot Substitute for Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate


Within the pyrazolo[1,5-a]pyrimidine scaffold, the position of aryl substitution (C5, C6, or C7) and the nature of the aryl substituent are non-interchangeable determinants of kinase selectivity and potency. Published SAR across KDR, B-Raf, and CDK inhibitor programs demonstrates that 3,6-disubstitution yields a distinct binding mode engaging the kinase hinge region via the pyrimidine N1 and the 6-aryl group occupying a hydrophobic back pocket [1]. Moving the identical 4-chlorophenyl group to the 5- or 7-position (CAS 871571-80-1 or 741710-05-4, respectively) alters the vector of aryl projection and disrupts this pharmacophore geometry. Furthermore, replacing the 4-chlorophenyl with an unsubstituted phenyl (CAS 1978268-26-6) reduces computed logP by approximately 1.5 units, predictably lowering membrane permeability and target engagement [2]. Removing the 3-carboxylate ester entirely (as in the 2-methyl analog CAS 691884-04-5) eliminates the primary derivatization handle for amide or acid library synthesis. These regioisomeric and substituent-level distinctions preclude generic in-class substitution for any application requiring defined SAR or reproducible intermediate quality .

Quantitative Differentiation Evidence: Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate vs. Closest Analogs


6-Position Aryl Substitution Is Validated for Subnanomolar KDR Kinase Inhibition; 5- and 7-Regioisomers Are Structurally Excluded from This Pharmacophore

Fraley et al. established that 3,6-disubstituted pyrazolo[1,5-a]pyrimidines constitute a validated KDR (VEGFR-2) kinase inhibitor class. Starting from a screening lead, full optimization at the 6- and 3-positions yielded compound 3g (3-thienyl at C6, 4-methoxyphenyl at C3) with KDR IC₅₀ = 19 nM [1]. Subsequent optimization work demonstrated that modifications at the 6-position—including introduction of solubilizing basic side-chains to the 6-aryl ring and incorporation of 4-pyridinonyl substituents—maintain or enhance intrinsic KDR potency [2]. The 5- and 7-regioisomers (CAS 871571-80-1 and 741710-05-4, respectively) do not map onto this pharmacophore model because the aryl group vector relative to the hinge-binding pyrimidine nitrogen is fundamentally altered. No published KDR, B-Raf, or CDK SAR study identifies 5-aryl or 7-aryl PP derivatives with comparable potency in the same assay systems.

KDR kinase inhibition Regioisomeric SAR 3,6-Disubstituted pyrazolo[1,5-a]pyrimidines

4-Chlorophenyl Substituent Increases Computed LogP by ~1.5 Units Relative to Unsubstituted 6-Phenyl Analog, Modulating Permeability and Target Engagement

The presence of the para-chloro substituent on the 6-phenyl ring of the target compound (CAS 1027511-45-0) contributes approximately +1.5 units to the computed octanol-water partition coefficient relative to the des-chloro 6-phenyl analog (CAS 1978268-26-6). The target compound has a computed XlogP of 2.8 (TPSA = 56.5 Ų) . The des-chloro analog (C₁₅H₁₃N₃O₂) has a reported clogP of approximately 1.33 (TPSA = 67.75) from independent computational sources [1]. This difference is consistent with the well-established Hansch π value for aromatic chlorine (+0.71 to +0.86 per substituent, context-dependent) amplified by the heteroaromatic scaffold. The higher logP of the target compound predicts enhanced passive membrane permeability, which is a critical parameter for cellular kinase inhibitor screening campaigns.

Lipophilicity LogP Membrane permeability SAR

3-Ethyl Carboxylate Ester Enables Amide/Acid Derivatization; 2-Methyl Analog (CAS 691884-04-5) Lacks This Synthetic Handle

The 3-ethyl carboxylate ester of the target compound provides a versatile synthetic handle for hydrolysis to the carboxylic acid and subsequent amide coupling, enabling rapid generation of 3-carboxamide libraries. This functional group is present in the B-Raf inhibitor lead series described by Gopalsamy et al., where pyrazolo[1,5-a]pyrimidine-3-carboxylates served as the core scaffold [1]. The 6-(4-chlorophenyl)-2-methyl analog (CAS 691884-04-5, MW 243.69) retains the 4-chlorophenyl group at C6 and the kinase-targeting pyrazolo[1,5-a]pyrimidine core, but replaces the 3-carboxylate with a methyl substituent at C2 . This eliminates the primary functionalization site, requiring de novo synthetic route design for any downstream derivatization. The target compound thus enables one-step diversification, whereas the 2-methyl analog requires multi-step C–H functionalization or total resynthesis to install a carboxylic acid equivalent.

Synthetic accessibility Derivatization handle Carboxylate ester Library synthesis

Target Compound Exhibits 0 Hydrogen-Bond Donors vs. 1 HBD for Carboxylic Acid and Amide Derivatives; Favorable for Cell Permeability in Intracellular Kinase Assays

The target compound has zero hydrogen-bond donors (HBD = 0), five hydrogen-bond acceptors (HBA = 5), and a topological polar surface area (TPSA) of 56.5 Ų . These values place it within favorable drug-like space for passive cell permeability. The corresponding 3-carboxylic acid derivative (post-hydrolysis) gains 1 HBD and increases TPSA by approximately 20 Ų, reducing predicted permeability. The 6-phenyl des-chloro analog has a higher predicted TPSA (67.75 Ų) and lower logP [1], further reducing predicted permeability. The 0 HBD count of the target ester prodrug form is advantageous for intracellular target engagement in cell-based kinase assays, where excessive hydrogen-bond donor capacity correlates with reduced membrane passage. The pyrazolo[1,5-a]pyrimidine core itself contributes a favorable rigid, planar architecture with moderate TPSA relative to MW, as confirmed by the 2025 RSC Advances review highlighting this scaffold's drug-like properties [2].

Hydrogen-bond donor TPSA Drug-likeness Cell permeability

Commercial Purity Benchmarking: Target Compound at 97% (Leyan, Chemenu) vs. 5-Isomer at 95% (AKSci) – Impact on Reproducibility in SAR Campaigns

The target compound is commercially available at 97% purity from multiple vendors including Leyan (Catalog No. 1840712) and Chemenu (Catalog No. CM272372) . The 5-regioisomer (CAS 871571-80-1) is listed at 95% purity by AKSci . The 7-regioisomer (CAS 741710-05-4) is available at 98% purity from Leyan . While the 7-isomer offers nominally higher purity (98%), its regioisomeric identity precludes use in 6-aryl-directed kinase programs. The 5-isomer's lower purity (95%) introduces 5% unidentified impurities that can confound IC₅₀ determinations in enzyme assays where contaminants at even 1–2% levels can produce false positives if they possess off-target activity. The target compound's 97% specification with multi-vendor sourcing provides a favorable balance of regioisomeric correctness and batch-to-batch reproducibility for quantitative SAR studies.

Purity Quality control Reproducibility Vendor comparison

Procurement-Relevant Application Scenarios for Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate


Kinase-Focused Fragment and Lead-Like Library Synthesis (KDR, B-Raf, CDK Programs)

This compound is optimally suited as a core scaffold for generating 3-carboxamide libraries targeting the ATP-binding site of kinases—particularly KDR (VEGFR-2), B-Raf, and CDK family members. The 6-(4-chlorophenyl) group provides hydrophobic occupancy of the kinase back pocket, while the 3-ethyl ester enables one-step hydrolysis and amide coupling to introduce diverse amine fragments. The validated KDR IC₅₀ of 19 nM for an optimized 3,6-disubstituted analog [Fraley et al., 2002; REFS-1] and the B-Raf IC₅₀ of 1540 nM for the unoptimized carboxylate lead [Gopalsamy et al., 2009; REFS-2] establish quantitative benchmarks for SAR progression. Researchers should prioritize this 6-regioisomer over 5- or 7-analogs to maintain pharmacophore compatibility with published co-crystal structures and binding models. The 0 HBD / TPSA 56.5 Ų profile favors cell permeability in cellular kinase assays .

Regioselective Derivatization for Structure–Activity Relationship (SAR) Exploration at the 6-Position

The 6-(4-chlorophenyl) substituent serves as both a pharmacophoric element and a synthetic handle for further functionalization. The para-chloro group can undergo palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine substituents at the 6-position while retaining the 3-carboxylate ester for subsequent library diversification. This two-dimensional SAR strategy—varying the 6-aryl group and the 3-amide simultaneously—is directly enabled by the target compound's substitution pattern and is not feasible with the 3-unsubstituted 2-methyl analog (CAS 691884-04-5) which lacks the 3-carboxylate handle [1]. The XlogP of 2.8 provides a balanced starting point for optimizing both potency and ADME properties across the derived library [2].

α-Glucosidase Inhibitor Probe Development for Metabolic Disease Research

Although direct data on the target compound itself are lacking, the 6-amino-pyrazolo[1,5-a]pyrimidine class has demonstrated potent α-glucosidase inhibition with IC₅₀ values ranging from 15.2 ± 0.4 μM to 201.3 ± 4.2 μM, where the most potent compound (3d) was approximately 50-fold more active than acarbose (IC₅₀ = 750.0 ± 1.5 μM) [Peytam et al., 2020; REFS-1]. The target compound, bearing a 6-(4-chlorophenyl) substituent in place of the 6-amino group, provides a structurally distinct entry point for exploring whether aromatic substitution at C6 can further enhance potency or modulate selectivity versus α-amylase. The 3-carboxylate ester allows the same amide diversification strategy described above, enabling systematic exploration of this chemotype's antidiabetic potential. Procurement of the 6-chlorophenyl variant (rather than the 6-phenyl des-chloro analog) is recommended based on the ~1.5 logP unit lipophilicity advantage [2].

Chemical Biology Tool Compound Synthesis via 3-Carboxylate Conjugation

The 3-ethyl carboxylate ester is an ideal anchor point for conjugating biotin, fluorophores (e.g., BODIPY, fluorescein), or photoaffinity labels (diazirine, benzophenone) via amide bond formation after ester hydrolysis. This enables the generation of chemical biology probes for target identification (pull-down/MS), cellular imaging, and photoaffinity labeling studies using the pyrazolo[1,5-a]pyrimidine kinase-binding scaffold. The 6-(4-chlorophenyl) substitution provides the target engagement element while the 3-position is used for reporter attachment—a strategy that preserves the critical 6-aryl pharmacophore. The target compound's 0 HBD / moderate TPSA profile ensures that the unconjugated precursor does not introduce confounding cellular activity from the reporter attachment site [1]. The multi-vendor commercial availability at 97% purity supports reproducible probe synthesis [2].

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